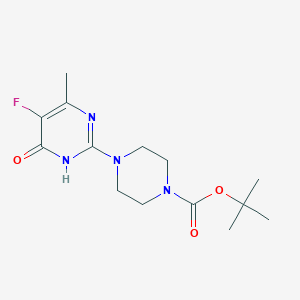

tert-butyl 4-(5-fluoro-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a chemical intermediate with the formula C₁₈H₂₄FN₃O₃ . It is used in various chemical reactions and has a molecular weight of 349.41 .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of a nitro-pyridinyl-piperazine-1-carboxylic acid tert-butyl ester with Pd/C in ethanol under an H2 balloon for 3 hours . The product is then purified to obtain the desired compound .Molecular Structure Analysis

The InChI code for this compound is 1S/C18H24FN3O3/c1-11-9-15-14 (10-13 (11)19)20-16 (23)22 (15)12-5-7-21 (8-6-12)17 (24)25-18 (2,3)4/h9-10,12H,5-8H2,1-4H3, (H,20,23) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

The compound has a molecular weight of 349.41 . It is recommended to be stored at a temperature between 28°C .Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura Coupling Reactions

Compound A: serves as an intermediate in the synthesis of boron reagents used in Suzuki–Miyaura (SM) cross-coupling reactions . The SM coupling is a powerful method for forming carbon–carbon bonds, particularly between aryl or vinyl boron compounds and aryl or vinyl halides. Its mild reaction conditions and functional group tolerance have made it widely applicable in organic synthesis. The boron reagents derived from Compound A play a crucial role in this process.

Development of Palbociclib (CDK 4/6 Inhibitor)

Compound A: is a key intermediate in the commercial production of palbociclib , a highly selective reversible inhibitor of cyclin-dependent kinases CDK 4/6. Palbociclib is used for treating ER-positive and HER2-negative breast cancer. By targeting CDKs, it helps regulate cell cycle progression and has shown promising results in clinical trials .

PARP-1 and PARP-2 Inhibition

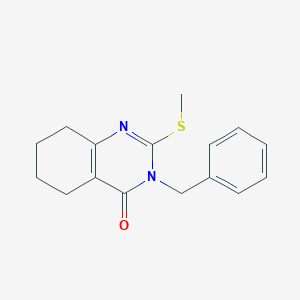

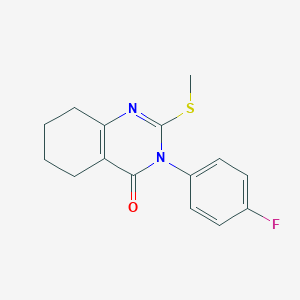

Another application involves the preparation of 4-benzyl-2H-phthalazin-1-ones , which function as inhibitors of poly(ADP-ribose) polymerase (PARP) enzymesCompound A serves as an intermediate in the synthesis of these compounds, which have potential therapeutic applications in cancer treatment and DNA repair modulation .

Organic Chemical Synthesis

Compound A: finds use as an intermediate in various organic syntheses. Its unique structure and reactivity make it valuable for constructing complex molecules in medicinal chemistry, materials science, and other fields .

Benzylic Position Reactions

While not directly related to Compound A , understanding benzylic position reactions is essential. For instance, reactions involving tert-butylbenzene can provide insights into the reactivity of benzylic positions. Sodium dichromate and sulfuric acid can oxidize the benzylic carbon, leading to interesting transformations .

Safety and Hazards

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds have been found to target cyclin-dependent kinases cdk4 and cdk6 . These kinases play a crucial role in cell cycle regulation, making them important targets in cancer treatment .

Mode of Action

Compounds with similar structures have been found to inhibit their targets by binding to them and preventing their normal function . In the case of CDK4 and CDK6, inhibition would result in cell cycle arrest, potentially leading to cell death .

Biochemical Pathways

By inhibiting CDK4 and CDK6, the compound could prevent the progression from the G1 (growth) phase to the S (synthesis) phase of the cell cycle .

Pharmacokinetics

Similar compounds are often designed to be well-absorbed and distributed throughout the body, metabolized safely, and excreted efficiently to maximize their bioavailability and therapeutic effect .

Result of Action

The result of the compound’s action would likely be cell cycle arrest at the G1 phase, leading to cell death . This could potentially result in the reduction of tumor growth in the case of cancer treatment .

Eigenschaften

IUPAC Name |

tert-butyl 4-(5-fluoro-4-methyl-6-oxo-1H-pyrimidin-2-yl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21FN4O3/c1-9-10(15)11(20)17-12(16-9)18-5-7-19(8-6-18)13(21)22-14(2,3)4/h5-8H2,1-4H3,(H,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWQEHIXSAXYKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 4-(5-fluoro-4-methyl-6-oxo-1H-pyrimidin-2-yl)piperazine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-chlorophenoxy)-1-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B6449708.png)

![6-cyclopropyl-5-fluoro-2-{4-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6449727.png)

![2-(cyclopentyloxy)-5-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridine](/img/structure/B6449732.png)

![6-cyclopropyl-5-fluoro-2-{4-[3-(2-fluorophenyl)propanoyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6449734.png)

![6-cyclopropyl-5-fluoro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449737.png)

![5-fluoro-2-[4-(1-methyl-5-oxopyrrolidine-3-carbonyl)piperazin-1-yl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6449739.png)

![2-[5-(2-difluoromethanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole](/img/structure/B6449765.png)

![6-cyclopropyl-5-fluoro-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6449784.png)

![6-cyclopropyl-5-fluoro-2-{4-[2-(2-methoxyphenyl)acetyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6449795.png)

![5-fluoro-2-{4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazin-1-yl}-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449809.png)

![2-[5-(2-fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole](/img/structure/B6449817.png)

![5-fluoro-2-{4-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperazin-1-yl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6449822.png)